molecular formula C17H18O3 B15167428 Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate CAS No. 650140-16-2

Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate

Cat. No.: B15167428
CAS No.: 650140-16-2
M. Wt: 270.32 g/mol
InChI Key: FMTYJDOERSKNOP-UHFFFAOYSA-N
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Description

Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate is a structurally complex methyl ester characterized by a linear carbon chain featuring conjugated diyne (C≡C–C≡C) bonds, a hydroxyl group at position 9, and a methyl-substituted phenyl group at position 2.

Properties

CAS No.

650140-16-2

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate

InChI

InChI=1S/C17H18O3/c1-17(12-7-4-8-14-18,13-11-16(19)20-2)15-9-5-3-6-10-15/h3,5-6,9-10,18H,7,12,14H2,1-2H3

InChI Key

FMTYJDOERSKNOP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC#CCO)(C#CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate typically involves multi-step organic reactions. One common method includes the use of alkynylation reactions to introduce the diynoate moiety, followed by hydroxylation and methylation steps to achieve the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under controlled conditions.

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating its biological activity.

Comparison with Similar Compounds

The following analysis compares Methyl 9-hydroxy-4-methyl-4-phenylnona-2,7-diynoate with structurally related methyl esters identified in the literature, focusing on backbone architecture, functional groups, and inferred applications.

Structural Features and Functional Group Analysis

Table 1: Structural Comparison of Methyl Esters
Compound Name Backbone Structure Key Functional Groups Inferred Applications
This compound Linear chain with diynes Hydroxyl, phenyl, diyne, ester Pharmaceuticals, agrochemicals
Sandaracopimaric acid methyl ester (Compound 4) Diterpene (tricyclic) Ester, carboxylic acid derivative Resins, antimicrobial agents
Methyl shikimate Cyclic shikimate Hydroxyl, ester, cyclic ether Flavoring, biosynthesis intermediate
Methyl palmitate Aliphatic fatty acid Ester, long alkyl chain Biofuels, surfactants
E-Communic acid methyl ester (Compound 8) Labdane diterpene Ester, conjugated double bonds Anti-inflammatory, fragrances
Key Observations:

Backbone Complexity: The user’s compound features a linear chain with rigid diyne bonds, contrasting with cyclic (methyl shikimate) or polycyclic diterpene backbones (sandaracopimaric acid methyl ester). This linearity may enhance solubility in polar solvents compared to bulky diterpenes .

Functional Group Reactivity: The hydroxyl group at position 9 enables hydrogen bonding, a trait shared with methyl shikimate but absent in non-hydroxylated esters (e.g., methyl palmitate). This could enhance interactions with biological targets .

Spectroscopic Signatures :

  • Compared to methyl shikimate, which shows distinct $ ^1H $ NMR peaks for cyclic protons and hydroxyls , the user’s compound would exhibit signals for phenyl protons (~7 ppm) and diyne carbons (~70–90 ppm in $ ^{13}C $ NMR).

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